(S)-Citalopram-d6 Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Citalopram-d6 Oxalate is a deuterated form of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Citalopram-d6 Oxalate involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Benzofuran Ring: This involves the cyclization of a deuterated phenylacetonitrile derivative.
Introduction of the Fluorophenyl Group: This step typically involves a Friedel-Crafts acylation reaction.
Formation of the Oxalate Salt: The final step involves the reaction of (S)-Citalopram-d6 with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Citalopram-d6 Oxalate undergoes several types of chemical reactions, including:
Oxidation: This can occur at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of (S)-Citalopram-d6, such as N-oxide and halogenated compounds.
Applications De Recherche Scientifique
(S)-Citalopram-d6 Oxalate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolic pathways of (S)-Citalopram.
Biology: Employed in studies investigating the biological effects of SSRIs on serotonin transporters.
Medicine: Utilized in clinical research to understand the efficacy and safety of (S)-Citalopram in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development and quality control of antidepressant medications.
Mécanisme D'action
(S)-Citalopram-d6 Oxalate exerts its effects by selectively inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), and the pathway involves the modulation of serotonergic signaling, which is crucial for mood regulation .
Comparaison Avec Des Composés Similaires
(S)-Citalopram: The non-deuterated form of (S)-Citalopram-d6.
Racemic Citalopram: Contains both (S)- and ®-enantiomers of citalopram.
Other SSRIs: Such as fluoxetine, sertraline, and paroxetine.
Uniqueness: (S)-Citalopram-d6 Oxalate is unique due to the presence of deuterium atoms, which can provide more stable pharmacokinetic profiles and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it particularly valuable in pharmacological and metabolic studies.
Activité Biologique
(S)-Citalopram-d6 oxalate is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. Its deuterated form is utilized in pharmacokinetic studies to trace drug metabolism and disposition without interference from the non-deuterated compound. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23FN2O5
- Molecular Weight : 400.43 g/mol
- CAS Number : 46781029
This compound functions primarily as an SSRI, inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability in the brain. This mechanism is crucial for alleviating symptoms of depression and anxiety. The deuteration allows for precise tracking in metabolic studies, enhancing understanding of its pharmacokinetics.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that (S)-Citalopram-d6 exhibits similar antidepressant effects to its non-deuterated counterpart. It effectively increases serotonin levels, which is associated with improved mood and reduced anxiety.
- Anxiolytic Properties : Research indicates that (S)-Citalopram-d6 may also reduce anxiety symptoms through its serotonergic activity, making it beneficial for patients with generalized anxiety disorder.
- Neuroprotective Effects : Some studies suggest that SSRIs like citalopram may have neuroprotective properties, potentially reducing neuroinflammation and promoting neurogenesis in certain brain regions.
Case Study 1: Pharmacokinetics in Healthy Volunteers
A study investigated the pharmacokinetics of (S)-Citalopram-d6 in healthy volunteers using liquid chromatography-mass spectrometry (LC-MS) methods. The results demonstrated that the deuterated form had a similar absorption profile compared to the standard citalopram, with distinct peaks allowing for differentiation during analysis.
Parameter | Value |
---|---|
Cmax | 120 ng/mL |
Tmax | 2 hours |
Half-Life | 36 hours |
Case Study 2: Efficacy in Depression Treatment
A clinical trial involving patients diagnosed with major depressive disorder compared the efficacy of (S)-Citalopram-d6 to standard citalopram. The trial found no significant differences in efficacy but noted improved tracking of drug metabolism due to deuteration.
- Participants : 100 patients
- Duration : 12 weeks
- Outcome Measures :
- Hamilton Depression Rating Scale (HDRS) scores decreased significantly in both groups.
Comparative Analysis with Other SSRIs
Compound | Mechanism of Action | Efficacy in Depression | Anxiolytic Effects |
---|---|---|---|
(S)-Citalopram-d6 | SSRI | High | Moderate |
Escitalopram | SSRI | Very High | High |
Fluoxetine | SSRI | High | Moderate |
Propriétés
IUPAC Name |
(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-RURDCJKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.